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Abstract
Centrosomal Protein 63 (CEP63) is a key regulatory component of the centrosome, an

organelle that serves as the primary microtubule-organizing center in animal cells and is

fundamental to the formation of the bipolar mitotic spindle. Deficiencies in CEP63 function are

linked to severe developmental disorders, including Seckel syndrome, characterized by

microcephaly and primordial dwarfism, highlighting its critical role in cell division and genome

stability. This technical guide provides an in-depth analysis of the molecular mechanisms

through which CEP63 governs mitotic spindle assembly. We will explore its pivotal role in

centriole duplication, its intricate protein-protein interactions, and its regulation within the

broader context of the cell cycle. This document synthesizes current research to offer a

comprehensive resource, complete with quantitative data, detailed experimental protocols, and

visual diagrams of key pathways and workflows.

Introduction
The fidelity of chromosome segregation during mitosis is paramount for maintaining genomic

integrity. This process is orchestrated by the mitotic spindle, a complex and dynamic structure

composed of microtubules. The centrosome, which duplicates once per cell cycle, is

responsible for nucleating the microtubules that form the spindle poles. CEP63 is a

constitutively centrosomal protein that plays an indispensable role in ensuring the proper
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duplication of centrioles, the core components of the centrosome.[1][2] Its function is intricately

linked with other centrosomal proteins, forming a regulatory network that ensures the timely

and accurate formation of a bipolar spindle. Misregulation of this network can lead to

aneuploidy and is a hallmark of many cancers.

The Core Function of CEP63: A Scaffold for
Centriole Duplication
CEP63's primary role in mitotic spindle assembly is to facilitate the duplication of centrioles. It

acts as a scaffold protein, forming a crucial complex with CEP152 and CEP57 at the proximal

end of the mother centriole.[3][4] This complex is essential for the recruitment of downstream

factors necessary for the formation of a new procentriole.

The CEP63-CEP152-CEP57 Complex
CEP63, CEP152, and CEP57 form a heterotrimeric complex that localizes to the pericentriolar

material in a ring-like structure.[3][5] Within this complex, CEP63 acts as a bridge, mediating

the interaction between CEP57 and CEP152.[5] The stable association of these three proteins

is critical for their correct localization to the centrosome and for their collective function in

centriole duplication.[6]

Recruitment of Key Regulatory Kinases
The CEP63-CEP152 complex is instrumental in recruiting Polo-like kinase 4 (Plk4), the master

regulator of centriole duplication, to the mother centriole.[7] This recruitment is a critical

initiating step for the formation of a new procentriole. Furthermore, CEP63 has been shown to

bind and recruit Cyclin-dependent kinase 1 (Cdk1) to the centrosome, which is essential for

mitotic entry.[7]

Regulation of Mitotic Spindle Assembly by CEP63
Beyond its role in centriole duplication, CEP63 is involved in a sophisticated regulatory

pathway that fine-tunes mitotic spindle assembly. This pathway involves the Anaphase-

Promoting Complex/Cyclosome (APC/C), a major E3 ubiquitin ligase that controls mitotic

progression.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://discovery.ucl.ac.uk/id/eprint/1343835/1/1343835.pdf
https://en.wikipedia.org/wiki/CEP63
https://pubmed.ncbi.nlm.nih.gov/23333316/
https://pubmed.ncbi.nlm.nih.gov/32152252/
https://pubmed.ncbi.nlm.nih.gov/23333316/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8917351/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8917351/
https://pubmed.ncbi.nlm.nih.gov/23936128/
https://www.ncbi.nlm.nih.gov/gene/80254
https://www.ncbi.nlm.nih.gov/gene/80254
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The APC/C-Mediated Regulation of the CEP152-CEP63
Complex
During mitosis, the APC/C localizes to the centrosomes and targets the CEP152-CEP63

complex.[5] Specifically, the APC/C mediates the ubiquitylation of CEP152, leading to a

reduction of both CEP152 and CEP63 at the centrosome.[5] This process releases CEP57

from the inhibitory complex, allowing it to interact with Pericentrin (PCNT), a key protein for

microtubule nucleation.[5] The liberation of CEP57 and its subsequent interaction with PCNT

enhances the recruitment of microtubule-nucleating factors to the centrosome, thereby

promoting robust mitotic spindle assembly.[5]

Data Presentation
The following tables summarize quantitative data from key studies on the effects of CEP63

depletion on various aspects of mitotic spindle assembly and centriole duplication.

Parameter Control Cells
CEP63 Depleted

Cells
Reference

Mitotic Cells with <4

Centrin Foci
~5% ~40-50% [8][9]

Mitotic Cells with

Monopolar Spindles
Low Significant Increase [10]

Asynchronous MEFs

with <2 Centrin Foci
~5% ~20% [8]

HsSAS-6 Foci in S-

phase Cells
~91% with 2 foci ~60-70% with <2 foci [8]

Centrosomal CEP152

Fluorescence Intensity
100% ~5-20% [8]

Centrosomal CEP63

Fluorescence Intensity

(upon CEP152

depletion)

100% ~5-20% [8]
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Table 1: Effects of CEP63 Depletion on Centriole Number and Spindle Formation.

Cell Line Treatment
Cells with >2 γ-

tubulin foci
Reference

U2OS GFP
Control siRNA +

Aphidicolin
~40% [11]

U2OS GFP
Cep63 siRNA 1 +

Aphidicolin
~15% [11]

U2OS GFP
Cep63 siRNA 2 +

Aphidicolin
~10% [11]

U2OS GFP-Cep63 Wt
Cep63 siRNA 2 +

Aphidicolin
~40% [11]

Table 2: Effect of CEP63 Depletion on Centrosome Reduplication.

Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.

siRNA-Mediated Depletion of CEP63
Objective: To specifically reduce the expression of CEP63 in cultured cells to study its function.

Materials:

U2OS or HeLa cells

Opti-MEM I Reduced Serum Medium (Invitrogen)

Lipofectamine RNAiMAX (Invitrogen)

siRNA targeting CEP63 (e.g., Dharmacon ON-TARGETplus)

Control non-targeting siRNA

6-well plates
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Standard cell culture medium (DMEM with 10% FBS)

Procedure:

One day before transfection, seed cells in 6-well plates at a density that will result in 30-50%

confluency at the time of transfection.

On the day of transfection, dilute 100 pmol of CEP63 siRNA or control siRNA in 250 µL of

Opti-MEM.

In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and

incubate for 5 minutes at room temperature.

Combine the diluted siRNA and Lipofectamine RNAiMAX solutions and incubate for 20

minutes at room temperature to allow complex formation.

Add the 500 µL siRNA-lipid complex mixture to each well containing cells and 2 mL of fresh

culture medium.

Incubate the cells for 48-96 hours at 37°C in a CO2 incubator.

Harvest the cells for downstream analysis (e.g., Western blotting, immunofluorescence).[12]

[13]

Immunofluorescence Staining of CEP63 and
Centrosomal Markers
Objective: To visualize the subcellular localization of CEP63 and other centrosomal proteins.

Materials:

Cells grown on coverslips

Phosphate-buffered saline (PBS)

4% Paraformaldehyde (PFA) in PBS

0.5% Triton X-100 in PBS
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Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

Primary antibodies (e.g., rabbit anti-CEP63, mouse anti-γ-tubulin)

Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor

594 anti-mouse)

DAPI (4',6-diamidino-2-phenylindole)

Mounting medium

Procedure:

Wash cells twice with PBS.

Fix the cells with 4% PFA for 15 minutes at room temperature.[14]

Wash three times with PBS.

Permeabilize the cells with 0.5% Triton X-100 for 10 minutes at room temperature.[15]

Wash three times with PBS.

Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.

[16]

Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature

or overnight at 4°C.

Wash three times with PBS containing 0.1% Tween-20.

Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour

at room temperature, protected from light.

Wash three times with PBS containing 0.1% Tween-20.

Counterstain the nuclei with DAPI for 5 minutes.

Wash twice with PBS.
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Mount the coverslips on microscope slides using mounting medium.[17][18]

Image using a fluorescence or confocal microscope.

Co-immunoprecipitation of CEP63 and CEP152
Objective: To demonstrate the in vivo interaction between CEP63 and CEP152.

Materials:

HEK293T cells

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with

protease inhibitors)

Anti-CEP63 antibody or anti-CEP152 antibody

Control IgG

Protein A/G magnetic beads

Wash buffer (lysis buffer with lower detergent concentration)

Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)

SDS-PAGE and Western blotting reagents

Procedure:

Lyse cultured cells in ice-cold lysis buffer.[19]

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Pre-clear the lysate by incubating with control IgG and Protein A/G beads for 1 hour at 4°C.

[20]

Centrifuge and collect the supernatant.
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Incubate the pre-cleared lysate with the specific antibody (anti-CEP63 or anti-CEP152)

overnight at 4°C with gentle rotation.[21]

Add Protein A/G beads and incubate for another 2-4 hours at 4°C.

Collect the beads using a magnetic stand and wash them three to five times with wash

buffer.

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

Analyze the eluates by SDS-PAGE and Western blotting using antibodies against CEP63

and CEP152.[8]

Microtubule Regrowth Assay
Objective: To assess the microtubule nucleation capacity of centrosomes in cells depleted of

CEP63.

Materials:

CEP63-depleted and control cells on coverslips

Nocodazole (microtubule depolymerizing agent)

Ice-cold and pre-warmed cell culture medium

Fixation and immunofluorescence staining reagents (as above)

Anti-α-tubulin antibody

Procedure:

Treat cells with 10 µM nocodazole for 4 hours at 37°C to completely depolymerize the

microtubule network.

Wash the cells three times with ice-cold medium to remove the nocodazole and arrest

microtubule regrowth.

Induce microtubule regrowth by adding pre-warmed (37°C) complete medium.
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Fix the cells at various time points (e.g., 0, 1, 5, 10 minutes) after the addition of warm

medium.

Perform immunofluorescence staining for α-tubulin and a centrosomal marker (e.g., γ-

tubulin).

Acquire images using a fluorescence microscope and quantify the intensity of the

microtubule asters at the centrosomes at each time point.[22][23]

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways

and experimental workflows related to CEP63's function.

Mother Centriole

CEP63

CEP152

 interacts

CEP57
 interacts

Plk4

 recruits

 recruits

Procentriole Formation initiates

Click to download full resolution via product page

CEP63 in Centriole Duplication.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.researchgate.net/figure/Rescue-of-microtubule-regrowth-and-nucleation-rate-in-cells-with-depleted-levels-of-GIT1_fig1_299383851
https://pmc.ncbi.nlm.nih.gov/articles/PMC7153568/
https://www.benchchem.com/product/b607335?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


APC/C

CEP152-CEP63-CEP57
(Inhibitory Complex)

 targets

Ub-CEP152

 Ubiquitylation of CEP152

Free CEP57

 releases

Reduced CEP63
at Centrosome PCNT

 interacts with

Microtubule Nucleation

 promotes

Spindle Assembly

Click to download full resolution via product page

APC/C Regulation of Spindle Assembly.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/product/b607335?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Lysate

Pre-clear with
Control IgG & Beads

Incubate with
anti-CEP63 Ab

Add Protein A/G Beads

Wash Beads

Elute Proteins

Western Blot for
CEP63 & CEP152

Click to download full resolution via product page

Co-Immunoprecipitation Workflow.

Conclusion
CEP63 is a multifaceted protein that is central to the process of mitotic spindle assembly. Its

role as a scaffolding protein in the CEP63-CEP152-CEP57 complex is fundamental for

centriole duplication and the recruitment of key regulatory kinases. Furthermore, its regulation

by the APC/C provides a sophisticated mechanism to control microtubule nucleation and
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ensure the timely formation of a bipolar spindle. The severe consequences of CEP63

dysfunction underscore its importance in maintaining genomic stability and proper

development. This guide provides a foundational understanding of CEP63's function and offers

practical methodologies for its further investigation, which will be invaluable for researchers in

the fields of cell biology, oncology, and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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